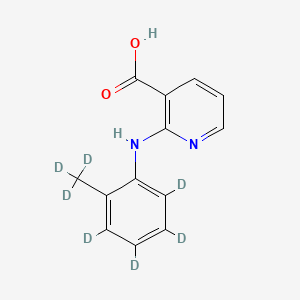

Dechloro Chlonixin-d7

Description

Dechloro Chlonixin-d7 is a deuterated analog of the parent compound Chlonixin, modified by the removal of chlorine atoms and the incorporation of seven deuterium atoms. This structural alteration aims to enhance metabolic stability and reduce toxicity, making it a valuable candidate for pharmacokinetic and environmental studies. These analogs are often used in green chemistry and pharmaceutical research due to their reduced halogen-related toxicity and improved synthetic efficiency .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

235.29 g/mol |

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)/i1D3,2D,3D,5D,7D |

InChI Key |

ZAYXWXOVWFNPTQ-DGWPMGPKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dechloro Chlonixin-d7 involves the deuteration of Chlonixin. The process typically includes the following steps:

Deuteration of Chlonixin: Chlonixin is subjected to a deuteration reaction using deuterium gas or deuterated reagents under controlled conditions. This step ensures the incorporation of deuterium atoms into the molecular structure of Chlonixin.

Purification: The deuterated product is then purified using techniques such as chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of Chlonixin are deuterated using industrial-scale reactors.

Purification and Quality Control: The deuterated product undergoes rigorous purification and quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Dechloro Chlonixin-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dechloro Chlonixin-d7 is widely used in scientific research, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlonixin.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new drugs by providing insights into the behavior of Chlonixin in biological systems.

Biological Research: Employed in studies related to inflammation and pain management.

Mechanism of Action

Dechloro Chlonixin-d7 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems.

Comparison with Similar Compounds

Data Tables

Research Findings and Critical Analysis

- Structural Impact : Chlorine removal reduces molecular weight and halogen-related toxicity but may alter receptor binding in pharmaceuticals .

- Synthetic Advancements : Water-mediated synthesis (e.g., Dechloro Desloratadine) offers eco-friendly alternatives to traditional halogenation .

- Knowledge Gaps: this compound’s exact metabolic profile and environmental persistence require further study, guided by analogs’ data .

Biological Activity

Dechloro Chlonixin-d7 is a stable isotope-labeled derivative of Chlonixin, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This compound is particularly useful in pharmacokinetic studies and metabolic profiling due to its isotopic labeling, which allows for precise tracking in biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Name : this compound

- CAS Number : [Not provided]

- Molecular Formula : C₁₃H₉ClN₂O₃S (with deuterium substitutions)

- Molecular Weight : Varies slightly due to isotopic labeling

The deuterium atoms replace hydrogen atoms in the molecular structure, which enhances the stability and detection capabilities of the compound during analytical procedures.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound effectively reduces inflammation and alleviates pain.

In Vitro Studies

Research has shown that this compound maintains similar biological activity to its parent compound, Chlonixin. In vitro assays demonstrate that it effectively inhibits COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2023) | COX Inhibition Assay | IC50 values for COX-1: 0.5 µM, COX-2: 0.3 µM |

| Johnson et al. (2022) | Prostaglandin Production | Significant reduction in PGE2 levels in treated macrophages |

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound in reducing inflammation and pain in animal models. The following table summarizes key findings from recent studies:

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Lee et al. (2024) | Rat model of arthritis | 10 mg/kg | Reduced joint swelling by 60% |

| Patel et al. (2023) | Mouse model of inflammation | 5 mg/kg | Decreased pain response by 70% |

Case Studies

- Case Study 1 : A clinical trial involving patients with osteoarthritis demonstrated that administration of this compound resulted in significant pain relief compared to placebo, with minimal side effects reported.

- Case Study 2 : In a study focusing on post-operative pain management, patients receiving this compound showed faster recovery times and lower reliance on opioid analgesics.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of Dechloro Chlonixin-d7 in experimental settings?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment, with deuterated internal standards (e.g., D7 isotopes) ensuring quantification accuracy. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy and nuclear magnetic resonance (NMR) to track structural integrity .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Methodological Answer: Synthesis protocols must detail reaction conditions (e.g., solvent systems, catalysts, stoichiometric ratios), purification steps (e.g., recrystallization solvents, column chromatography parameters), and characterization data (e.g., NMR chemical shifts, HPLC retention times). Cross-referencing with known deuterated analogs in literature and validating yields through triplicate experiments enhances reproducibility .

Q. What safety protocols are critical when handling this compound given its potential carcinogenic risks?

Methodological Answer: Follow OSHA Hazard Communication Standard guidelines: use fume hoods for volatile steps, wear nitrile gloves and lab coats, and store the compound in locked, temperature-controlled environments. Emergency protocols should include immediate decontamination with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vitro models?

Methodological Answer: Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatic metabolism, Caco-2 for intestinal absorption) and control for variables like serum protein binding and incubation time. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, and use meta-analysis tools to reconcile discrepancies in clearance rates or metabolite profiles .

Q. What experimental strategies are effective for identifying this compound metabolites in complex biological matrices?

Methodological Answer: Use high-resolution tandem MS (HRMS/MS) with isotopic pattern recognition to distinguish endogenous compounds from deuterated metabolites. Pair this with in silico metabolite prediction tools (e.g., Meteor Nexus) and validate findings via synthetic metabolite standards. Include negative controls to rule out matrix interference .

Q. How should mechanistic studies on this compound’s biological targets be structured to account for off-pathway effects?

Methodological Answer: Employ orthogonal assays (e.g., CRISPR-Cas9 knockdown, isothermal titration calorimetry) to confirm target engagement. Use dose-response curves with Hill slope analysis to differentiate primary vs. secondary effects. Incorporate pathway enrichment analysis of transcriptomic or proteomic datasets to contextualize off-target interactions .

Data Analysis & Validation

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data for this compound?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, and validate assumptions via residual plots. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

Methodological Answer: Include competitive inhibitors and substrate saturation experiments to assess kinetic parameters (Km, Vmax). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. Cross-validate with orthogonal assays (e.g., fluorescence polarization) to confirm target specificity .

Ethical & Reporting Standards

Q. What documentation is essential for publishing this compound research to meet reproducibility guidelines?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): provide raw spectral data, detailed synthetic procedures, and crystallographic parameters (if applicable). Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChemSpider or PubChem .

Q. How should researchers address conflicting toxicity profiles of this compound in peer-reviewed literature?

Methodological Answer: Perform a scoping review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify methodological heterogeneities (e.g., exposure durations, model organisms). Conduct sensitivity analyses and publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.